A deuterated acyclic phosphonate nucleotide analogue. Used as an anti-HIV agent.
One isotopotic labelled form of Tenofovir, which is an analogue of acyclic phosphonate nucleotide and could be used in antiviral treatment as an everse transcriptase inhibitor.
rac Tenofovir-d6
CAS No.: 1020719-94-1
Cat. No.: VC0196702
Molecular Formula: C9H14N5O4P
Molecular Weight: 293.25 g/mol
Purity: 96.5% HPLC; 99% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1020719-94-1 |
---|---|
Molecular Formula | C9H14N5O4P |
Molecular Weight | 293.25 g/mol |
IUPAC Name | [1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid |
Standard InChI | InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/i1D3,2D2,6D |
Standard InChI Key | SGOIRFVFHAKUTI-CUYPRXAISA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
SMILES | CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Canonical SMILES | CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Appearance | White to Off-White Solid |
Melting Point | >250 °C (dec.) |
Chemical Structure and Properties
Molecular Identification
rac Tenofovir-d6 possesses distinct chemical identifiers that characterize its molecular structure and properties. These identifiers are essential for proper cataloging and scientific reference.
Table 1: Chemical Identification Parameters of rac Tenofovir-d6
Parameter | Value |
---|---|
CAS Number | 1020719-94-1 |
Molecular Formula | C9H8D6N5O4P |
Molecular Weight | 293.25 g/mol |
Unlabelled CAS Number | 107021-12-5 |
Accurate Mass | 293.116 |
Appearance | White to Off-White Solid |
Melting Point | >250°C (decomposition) |
The IUPAC name for rac Tenofovir-d6 is [1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid, which precisely describes its chemical structure . This systematic nomenclature indicates the presence of six deuterium atoms in the propyl chain attached to the purine ring system.
Structural Representation
The chemical structure of rac Tenofovir-d6 can be represented through various formats that provide important structural information for researchers.
Table 2: Structural Representation Formats for rac Tenofovir-d6
Representation Format | Code |
---|---|
SMILES | [2H]C([2H])([2H])C([2H])(OCP(=O)(O)O)C([2H])([2H])n1cnc2c(N)ncnc12 |
InChI | InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/i1D3,2D2,6D |
InChIKey | SGOIRFVFHAKUTI-CUYPRXAISA-N |
The molecular structure features a purine ring system (adenine) connected to a deuterated propan-2-yl group, which is further linked to a phosphonic acid moiety through an oxygen atom . The deuterium atoms specifically replace hydrogens in the propyl chain, creating the distinctive mass signature that makes this compound valuable for analytical applications.
Physical and Chemical Properties
The compound exhibits specific physical characteristics and stability requirements important for both storage and experimental applications.
Table 3: Physical and Chemical Properties of rac Tenofovir-d6
Property | Specification |
---|---|
Physical State | Solid |
Color | White to Off-White |
Solubility | Soluble in methanol, limited water solubility |
Purity | >95% (HPLC); 99% atom D |
Storage Temperature | -20°C |
Shipping Temperature | Room Temperature |
Stability | Stable under recommended storage conditions |
The high isotopic purity (99% atom D) is particularly important for analytical applications, as it ensures minimal interference from non-deuterated analogues during mass spectrometric analysis.
Synthesis Methods
Chemoenzymatic Synthesis Approaches
Recent advancements in the synthesis of tenofovir compounds, including the deuterated forms, have focused on chemoenzymatic routes using low-cost starting materials and enzyme preparations as biocatalysts . These methods represent significant improvements over traditional synthetic approaches by offering enhanced stereoselectivity and environmental sustainability.
Two primary biocatalytic approaches have been developed for synthesizing the key intermediate compounds needed to produce tenofovir and its deuterated analogues:
-
Stereoselective reduction using alcohol dehydrogenase (ADH)
-
Kinetic resolution using lipase enzymes
In the stereoselective reduction approach, research has demonstrated that using lyophilized E. coli cells containing recombinant alcohol dehydrogenase from Lactobacillus kefir (E. coli/Lk-ADH Prince) can catalyze the reduction of 1-(6-chloro-9H-purin-9-yl) propan-2-one (100 mM) with quantitative conversion, yielding 86% of the corresponding (R)-alcohol with excellent optical purity (>99% ee) .
Lipase-Catalyzed Resolution
The lipase-catalyzed kinetic resolution method utilizes immobilized lipase from Burkholderia cepacia (Amano PS-IM) in a mixture of vinyl acetate and toluene to obtain the desired (R)-ester with 99% enantiomeric excess (ee) at a 500 mg scale (60 mM) with 47% yield . This approach offers a practical alternative that can be scaled up for larger production requirements.
For deuterated analogues like rac Tenofovir-d6, these synthetic strategies can be adapted using deuterated starting materials to incorporate the required deuterium atoms at specific positions in the molecule. The integration of enzymatic methods provides significant advantages over conventional chemical synthesis approaches, particularly in terms of stereoselectivity and environmental impact.
Applications in Research
Analytical Standard Applications
rac Tenofovir-d6 serves as a crucial analytical standard in pharmaceutical research and quality control processes. Its primary applications include:
Table 4: Analytical Applications of rac Tenofovir-d6
Application | Purpose |
---|---|
Internal Standard | Used in LC-MS/MS methods for quantification of tenofovir in biological samples |
Reference Standard | Quality control for pharmaceutical manufacturing |
Stability Indicating Analysis | Monitoring degradation pathways of tenofovir formulations |
Impurity Profiling | Identification and quantification of related substances in tenofovir products |
The deuterium labeling provides a distinctive mass shift that allows accurate differentiation between the analyte (tenofovir) and the internal standard (rac Tenofovir-d6) during mass spectrometric analysis . This separation is essential for precise quantification in complex biological matrices.
Pharmacokinetic and Metabolism Studies
rac Tenofovir-d6 plays a significant role in investigating the pharmacokinetic profile and metabolic pathways of tenofovir. Researchers utilize this deuterated compound to:
-
Track drug absorption, distribution, metabolism, and excretion (ADME) processes
-
Identify metabolic pathways and transformation products
-
Study drug-drug interactions involving tenofovir
-
Investigate bioavailability and bioequivalence of tenofovir formulations
The stable isotope labeling enables researchers to distinguish between dosed compound and endogenous materials, providing clear insights into metabolic processes without altering the chemical behavior of the parent drug.
Antiviral Research
As a labeled version of tenofovir, rac Tenofovir-d6 supports critical studies on the efficacy and mechanism of action of tenofovir in treating viral infections, particularly HIV and HBV. These applications include:
-
Investigating viral resistance mechanisms
-
Studying cellular uptake and intracellular activation
-
Exploring combination therapy effects
-
Developing improved prodrug formulations
The compound has contributed significantly to research on highly active antiretroviral therapy (HAART) by facilitating detailed studies of tenofovir's activity, both alone and in combination with other antiviral agents .
Comparison with Non-deuterated Tenofovir
The deuterated and non-deuterated forms of tenofovir share identical pharmacological properties but differ in mass and specific applications. These differences and similarities are important to understand for proper research application.
Table 5: Comparison Between rac Tenofovir-d6 and Non-deuterated Tenofovir
Property | rac Tenofovir-d6 | Non-deuterated Tenofovir |
---|---|---|
Molecular Weight | 293.25 g/mol | 287.21 g/mol |
CAS Number | 1020719-94-1 | 147127-20-6 |
Chemical Behavior | Virtually identical | Baseline reference |
Metabolism | Kinetic isotope effects possible | Standard metabolic profile |
Primary Use | Analytical standard, research tool | Therapeutic agent |
Mass Spectra | +6 mass shift in molecular ion | Standard mass spectrum |
The primary advantage of the deuterated form is its use as an internal standard in quantitative analysis, where the mass difference allows clear distinction between the analyte and standard while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation .
For research laboratories, it is advisable to store small working aliquots to minimize freeze-thaw cycles that could potentially compromise compound integrity. Additionally, standard safety precautions for handling pharmaceutical compounds should be observed, including appropriate personal protective equipment and proper waste disposal .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume